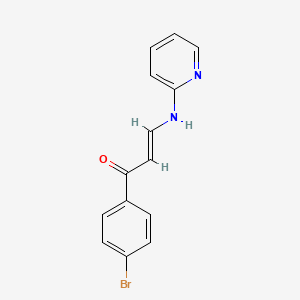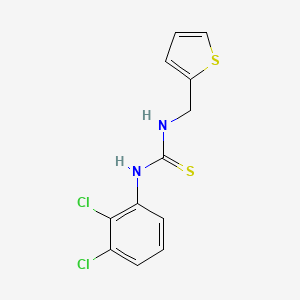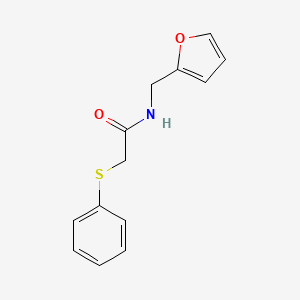
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one, also known as BRD7589, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. Additionally, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. In inflammation research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit the activity of the NF-κB pathway, which is known to promote the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to have diverse biochemical and physiological effects in various cell types and animal models. In cancer cells, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. In inflammation research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of transcription factors such as NF-κB. In neurological research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to improve cognitive function and memory by enhancing synaptic plasticity and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. Additionally, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to have a wide range of biological activities, which makes it a versatile tool for studying various diseases and pathways. However, one limitation of using 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential. Additionally, the synthesis of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one can be challenging and time-consuming, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one. In cancer research, further studies are needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one for different types of cancer. Additionally, studies are needed to investigate the potential synergistic effects of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one with other anticancer agents. In inflammation research, further studies are needed to determine the specific molecular targets of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one and to investigate its potential for treating chronic inflammatory diseases. In neurological research, further studies are needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one for improving cognitive function and memory in animal models and humans. Additionally, studies are needed to investigate the potential neuroprotective effects of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one in various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one involves the reaction of 4-bromobenzaldehyde and 2-acetylpyridine in the presence of a base catalyst. The resulting chalcone is purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In neurological research, 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been studied for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-6-4-11(5-7-12)13(18)8-10-17-14-3-1-2-9-16-14/h1-10H,(H,16,17)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBCUYSSNXYLCD-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)
![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide](/img/structure/B5715609.png)





![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)
